trans-RuCl₂(dmso)₄ Exhibits 10-Fold Higher In Vivo Toxicity than the cis Isomer
In a direct head-to-head in vivo study using mice bearing Lewis lung carcinoma, trans-RuCl₂(dmso)₄ was found to be 10-fold more toxic than its cis isomer [1]. Qualitatively, the antitumor activity of the two isomers is comparable, but the trans isomer is more potent, requiring a lower dose to achieve therapeutic effects [1].
| Evidence Dimension | In vivo toxicity |
|---|---|
| Target Compound Data | 10-fold higher toxicity (trans-RuCl₂(dmso)₄) |
| Comparator Or Baseline | cis-RuCl₂(dmso)₄ (baseline toxicity = 1×) |
| Quantified Difference | 10× difference |
| Conditions | Mice bearing Lewis lung carcinoma; evaluated for survival and tumor growth inhibition |
Why This Matters
This 10-fold toxicity difference dictates isomer-specific dosing regimens and safety margins, making isomer selection critical for reproducible preclinical studies.
- [1] Sava, G., Pacor, S., Zorzet, S., Alessio, E., & Mestroni, G. (1989). Antitumour properties of dimethylsulphoxide ruthenium(II) complexes in the Lewis lung carcinoma system. Pharmacological Research, 21(5), 617–628. View Source
